4-Iodoisoquinoline
Overview
Description
4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is characterized by the presence of an iodine atom at the fourth position of the isoquinoline ring. This compound is known for its high reactivity and versatility, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoisoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using metal catalysts to ensure high yields and efficiency. The use of microwave irradiation and copper catalysis are common in industrial settings due to their ability to produce the compound in a cost-effective and time-efficient manner .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Employed in cyclization reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products: The major products formed from these reactions include various substituted isoquinolines and complex heterocyclic compounds .
Scientific Research Applications
4-Iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodoisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metals. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the iodine substituent.
4-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.
Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.
Uniqueness: 4-Iodoisoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-iodoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPCCFSUFGFVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348838 | |
Record name | 4-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-33-2 | |
Record name | 4-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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